An In-depth Technical Guide to 2,4-Bis(trifluoromethyl)phenylacetic Acid
An In-depth Technical Guide to 2,4-Bis(trifluoromethyl)phenylacetic Acid
This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and potential biological activities of 2,4-Bis(trifluoromethyl)phenylacetic acid. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Chemical and Physical Properties
2,4-Bis(trifluoromethyl)phenylacetic acid is a specialized organic compound notable for the presence of two trifluoromethyl groups on the phenyl ring. These electron-withdrawing groups significantly influence the molecule's chemical and physical properties, enhancing its stability and modifying its biological activity.
Table 1: Physicochemical Properties of 2,4-Bis(trifluoromethyl)phenylacetic acid
| Property | Value | Source(s) |
| IUPAC Name | 2-[2,4-bis(trifluoromethyl)phenyl]acetic acid | [1] |
| CAS Number | 177952-39-5 | [2] |
| Molecular Formula | C₁₀H₆F₆O₂ | [1][2] |
| Molecular Weight | 272.15 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 83 - 87 °C | [2] |
| Boiling Point | 235 °C (predicted) | [3] |
| pKa | 3.80 ± 0.10 (predicted) | [3] |
| Solubility | Poorly soluble in water; soluble in polar organic solvents. | [4] |
Synthesis and Purification
Proposed Synthetic Pathway
A potential synthetic route starting from 1,3-bis(trifluoromethyl)benzene is outlined below. This pathway involves a Friedel-Crafts acylation followed by a Willgerodt-Kindler reaction and subsequent hydrolysis.
Caption: Proposed synthesis of 2,4-Bis(trifluoromethyl)phenylacetic acid.
General Experimental Protocol (Hypothetical)
Step 1: Friedel-Crafts Acylation of 1,3-Bis(trifluoromethyl)benzene
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To a cooled (0 °C) suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), slowly add acetyl chloride.
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Add 1,3-bis(trifluoromethyl)benzene dropwise to the mixture while maintaining the low temperature.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
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Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
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Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-bis(trifluoromethyl)acetophenone.
Step 2: Willgerodt-Kindler Reaction
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Mix the crude 2,4-bis(trifluoromethyl)acetophenone with morpholine and elemental sulfur.
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Heat the mixture to reflux for several hours.
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Monitor the reaction for the formation of the morpholide intermediate.
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Cool the reaction mixture and proceed to the hydrolysis step.
Step 3: Hydrolysis
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Add an aqueous acid solution (e.g., sulfuric acid) to the crude morpholide intermediate.
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Heat the mixture to reflux to hydrolyze the intermediate to the carboxylic acid.
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Cool the reaction mixture, which should result in the precipitation of the crude product.
Purification
The crude 2,4-Bis(trifluoromethyl)phenylacetic acid can be purified by recrystallization.
General Recrystallization Protocol:
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Dissolve the crude solid in a minimal amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at low temperatures (e.g., a mixture of ethanol and water, or toluene).
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If insoluble impurities are present, perform a hot filtration.
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Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
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Collect the purified crystals by vacuum filtration.
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Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Spectral Data Analysis
While specific spectra for 2,4-Bis(trifluoromethyl)phenylacetic acid are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectral Data for 2,4-Bis(trifluoromethyl)phenylacetic acid
| Technique | Predicted Characteristics |
| ¹H NMR | - A singlet for the methylene (-CH₂) protons adjacent to the carboxylic acid and the phenyl ring. - A complex multiplet pattern for the aromatic protons. - A broad singlet for the carboxylic acid proton. |
| ¹³C NMR | - A signal for the carboxylic carbon. - A signal for the methylene carbon. - Multiple signals for the aromatic carbons, with characteristic quartets for the carbons attached to the -CF₃ groups due to C-F coupling. |
| ¹⁹F NMR | - Two distinct signals (likely singlets or closely coupled multiplets) for the two non-equivalent trifluoromethyl groups. |
| FTIR (cm⁻¹) | - A broad absorption band around 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid. - A strong absorption band around 1700 cm⁻¹ for the C=O stretch of the carboxylic acid. - Strong absorption bands in the 1100-1350 cm⁻¹ region for the C-F stretching of the trifluoromethyl groups. |
| Mass Spec. | - A molecular ion peak corresponding to the molecular weight (272.15 g/mol ). - Characteristic fragmentation patterns including the loss of the carboxylic acid group and trifluoromethyl groups. |
Biological Activity and Signaling Pathways
2,4-Bis(trifluoromethyl)phenylacetic acid serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory diseases. The trifluoromethyl groups are known to enhance biological activity. While direct studies on this specific molecule are limited, its structural similarity to known anti-inflammatory agents suggests potential mechanisms of action.
Potential Inhibition of Cyclooxygenase (COX) Enzymes
Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes, which are central to the inflammatory cascade. The phenylacetic acid scaffold is a common feature in several NSAIDs. It is plausible that 2,4-Bis(trifluoromethyl)phenylacetic acid or its derivatives could exhibit inhibitory activity against COX-1 and/or COX-2. The trifluoromethyl substituents may enhance the binding affinity and selectivity for the COX-2 isoform.
Caption: Potential inhibition of the COX-2 pathway.
Potential Modulation of the NF-κB Signaling Pathway
The transcription factor NF-κB is a critical regulator of genes involved in the inflammatory response. Some trifluoromethyl-containing compounds have been shown to inhibit the activation of the NF-κB pathway. It is hypothesized that 2,4-Bis(trifluoromethyl)phenylacetic acid could interfere with this pathway, potentially by inhibiting the degradation of IκBα, which would prevent the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.
Caption: Hypothetical modulation of the NF-κB signaling pathway.
Safety and Handling
2,4-Bis(trifluoromethyl)phenylacetic acid is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be followed when handling this compound.
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
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Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.
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Storage: Store in a well-ventilated place. Keep the container tightly closed.
Conclusion
2,4-Bis(trifluoromethyl)phenylacetic acid is a valuable building block in medicinal and agricultural chemistry. Its unique electronic properties, conferred by the two trifluoromethyl groups, make it an attractive scaffold for the development of novel therapeutic agents, particularly for inflammatory conditions. Further research is warranted to fully elucidate its biological mechanisms of action and to explore its full potential in drug discovery.
(Structure to be generated based on reaction)